Direct Head-to-Head Comparison: 2,3-Difluoro vs. 2,4-Difluoro Regioisomers in HCV Antiviral Potency and Selectivity
In a direct head-to-head comparison of 5-[4-(trifluoromethyl)benzyl]-substituted imidazo[4,5-c]pyridines, the 2-(2,3-difluorophenyl) derivative (compound 46) demonstrated superior antiviral potency and therapeutic window compared to the 2-(2,4-difluorophenyl) regioisomer (compound 49). Both compounds were evaluated under identical assay conditions in the HCV subgenomic replicon system [1].
| Evidence Dimension | Anti-HCV potency (EC50) and cytotoxicity (CC50) / Selectivity Index |
|---|---|
| Target Compound Data | EC50 = 0.10 μM; CC50 = 108 μM; Selectivity Index = 1080 (measured for the 5-[4-(trifluoromethyl)benzyl] derivative, compound 46, containing the 2-(2,3-difluorophenyl) core) |
| Comparator Or Baseline | 2,4-Difluorophenyl analogue (compound 49): EC50 = 0.28 μM; CC50 = 15 μM; Selectivity Index = 54 |
| Quantified Difference | 2,3-difluoro regioisomer is 2.8-fold more potent (EC50 0.10 vs. 0.28 μM) and achieves a 20-fold higher selectivity index (1080 vs. 54) |
| Conditions | HCV subgenomic replicon assay; 5-position fixed as 4-(trifluoromethyl)benzyl; identical assay protocol for both compounds |
Why This Matters
The 20-fold higher selectivity index indicates a substantially wider therapeutic window, making the 2,3-difluoro core preferable for lead optimization campaigns where minimizing cytotoxicity is a critical selection criterion.
- [1] Puerstinger G, Paeshuyse J, De Clercq E, Neyts J. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Further optimization of anti-hepatitis C virus activity. Bioorg Med Chem Lett. 2007;17(17):4885-4888. View Source
